molecular formula C5H5ClO2S2 B1282709 3-Methylthiophene-2-sulfonyl chloride CAS No. 61714-76-9

3-Methylthiophene-2-sulfonyl chloride

Cat. No. B1282709
CAS RN: 61714-76-9
M. Wt: 196.7 g/mol
InChI Key: RXFIISJOFYQYKK-UHFFFAOYSA-N
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Description

The compound "3-Methylthiophene-2-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss various related sulfur-containing compounds and their chemistry, which can provide insights into the properties and reactivity of similar sulfonyl chlorides. For instance, the synthesis and application of different sulfonic acids and sulfonyl chlorides in organic reactions are explored, as well as the electrochemical properties of poly(3-methylthiophene) and the structural analysis of sulfur-containing compounds .

Synthesis Analysis

The synthesis of related compounds such as 2-Chloro-5-methylthiophene is reported through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a significant product yield . Additionally, the preparation of various sulfonyl chlorides and their precursors is described, which involves oxidative chlorination and chlorosulfonation of aromatic compounds . These methods could potentially be adapted for the synthesis of 3-Methylthiophene-2-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction, which reveals the orientation of molecules and the crystal architecture formed by them . This type of analysis is crucial for understanding the three-dimensional arrangement and potential reactivity sites of sulfonyl chlorides.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is highlighted in various chemical transformations. For example, 3-Methyl-1-Sulfonic acid imidazolium chloride is used as a catalyst and solvent for the synthesis of N-sulfonyl imines, indicating the versatility of sulfonyl chlorides in organic synthesis . The action of sulfuric acid on 2-methylthiophene leads to the formation of a new sulfonic acid, demonstrating the reactivity of methylthiophenes with strong acids .

Physical and Chemical Properties Analysis

The electrochemical properties of poly(3-methylthiophene) are studied for the detection of sulfonamide compounds, suggesting that methylthiophene derivatives can be used in sensing applications . The mass spectrometric fragmentation patterns of methylthio- and methylsulfonylpolychlorobiphenyls provide insights into the influence of sulfur-containing groups on the stability and fragmentation of these molecules . Additionally, the preparation and reactions of hydroxyalkanesulfonyl chlorides are discussed, which could be relevant to understanding the behavior of 3-Methylthiophene-2-sulfonyl chloride under various conditions10.

Scientific Research Applications

Environmental Applications

3-Methylthiophene-2-sulfonyl chloride has been studied in the context of environmental protection. For instance, its derivatives, such as 3-methylthiophene, have been explored for the extraction of sulfides from fluid catalytic cracking (FCC) naphtha, highlighting its potential in reducing environmental pollution. Mixed solvents have shown promise for extracting 3-methylthiophene due to their suitable selectivity and solubility, supported by liquid-liquid phase equilibrium data, distribution coefficient, and separation factor calculations (Li et al., 2020).

Chemical Detection and Analysis

The chemical has also been used in the development of detection methods for various compounds. For example, a poly(3-methylthiophene) electrode was used for the voltammetric detection of sulfonamide compounds, showcasing its utility in sensitive and specific chemical analyses (Msagati & Ngila, 2002).

Energy Storage and Conversion

In energy storage, poly 3-methylthiophene has been investigated as a rechargeable cathode material in lithium/sulfur dioxide cells. Research demonstrates its effectiveness in providing good capacity and high volumetric energy density, which is significant for the development of efficient and compact energy storage systems (Walker, 1991).

Photovoltaic Applications

The compound has also found applications in photovoltaic devices. Poly(3-methylthiophene) based devices prepared on tin oxide substrates with sulfonated polyaniline have shown potential in solar energy conversion, with decent power conversion efficiency under both monochromatic and white light illumination (Valaski et al., 2004).

Synthetic Chemistry

In synthetic chemistry, 3-methylthiophene derivatives have been used in various organic synthesis processes. This includes the synthesis of benzothiophenes and benzoselenophenes via photoredox-catalyzed cascade annulation, demonstrating its role in facilitating complex chemical reactions (Yan et al., 2018). Additionally, it has been employed in the asymmetric synthesis of polypropionate antibiotics, illustrating its versatility in producing biologically relevant compounds (Vogel et al., 2008).

Catalysis and Reaction Mechanisms

Density Functional Theory (DFT) investigations have been conducted to understand the catalytic mechanisms involving 3-methylthiophene in gasoline alkylation desulfurization, providing molecular-level insights into its role in industrial chemical processes (Liu et al., 2013).

Safety And Hazards

3-Methylthiophene-2-sulfonyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to use only in well-ventilated areas and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

3-methylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFIISJOFYQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540455
Record name 3-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-sulfonyl chloride

CAS RN

61714-76-9
Record name 3-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-sulfonyl chloride
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Synthesis routes and methods

Procedure details

A 49-g (0.5 mol) sample of 3-methylthiophene was added in small portions to a cooled solution (-20° C) of 128 g (1 mol) chlorosulfonic acid in 250 cc chloroform. After the addition was completed, the reaction mixture was allowed to warm to about 25° C and then heated at reflux for 30 minutes. The reaction mixture was then diluted with ice water and neutralized with aqueous sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate and evaporated to give 30 g of 3-methyl-2-thienylsulfonyl chloride.
[Compound]
Name
49-g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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128 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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